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For Immediate Release

This technical guide provides a comprehensive analysis of the crystal structure of homoveratric

acid (3,4-dimethoxyphenylacetic acid), a key intermediate in pharmaceutical synthesis and a

significant metabolite. The detailed structural data presented herein is essential for

researchers, scientists, and drug development professionals engaged in understanding its

solid-state properties, which are critical for formulation, bioavailability, and drug efficacy.

Introduction
Homoveratric acid, a derivative of phenylacetic acid, plays a crucial role as a building block in

the synthesis of various pharmaceuticals. Its molecular structure influences its physical and

chemical properties, and a thorough understanding of its crystalline arrangement is paramount

for drug design and development. This guide delves into the crystallographic details of both the

anhydrous and monohydrate forms of homoveratric acid, offering a comparative analysis of

their solid-state architectures.

Crystal Structure Analysis
The crystal structures of both anhydrous and monohydrate homoveratric acid have been

determined by single-crystal X-ray diffraction. The crystallographic data provides precise

information on the unit cell dimensions, space group, and the spatial arrangement of the

molecules within the crystal lattice.
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Anhydrous Homoveratric Acid
The crystal structure of anhydrous homoveratric acid was first reported in 2003. The

crystallographic data for this form is deposited in the Cambridge Structural Database (CSD)

under the deposition number CCDC 209924.

Homoveratric Acid Monohydrate
A monohydrate form of homoveratric acid has also been characterized, revealing the role of

water molecules in the crystal packing. The crystallographic data for this hydrate is available

through the Crystallography Open Database (COD) under the deposition number 2016655.

Crystallographic Data
The key crystallographic parameters for both the anhydrous and monohydrate forms of

homoveratric acid are summarized in the tables below for easy comparison.

Table 1: Crystal Data and Structure Refinement for Anhydrous Homoveratric Acid
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Parameter Value

CCDC Deposition No. 209924

Empirical Formula C₁₀H₁₂O₄

Formula Weight 196.20

Temperature 293(2) K

Wavelength 0.71073 Å

Crystal System Monoclinic

Space Group P2₁/c

Unit cell dimensions a = 10.558(2) Å

b = 5.2040(10) Å

c = 17.568(4) Å

α = 90°

β = 102.73(3)°

γ = 90°

Volume 941.3(3) Å³

Z 4

Calculated Density 1.384 Mg/m³

Table 2: Crystal Data and Structure Refinement for Homoveratric Acid Monohydrate
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Parameter Value

COD Deposition No. 2016655

Empirical Formula C₁₀H₁₄O₅

Formula Weight 214.21

Temperature 298(2) K

Wavelength 0.71073 Å

Crystal System Monoclinic

Space Group P2₁/n

Unit cell dimensions a = 11.362(2) Å

b = 7.5474(15) Å

c = 13.029(3) Å

α = 90°

β = 90.80(3)°

γ = 90°

Volume 1117.2(4) Å³

Z 4

Calculated Density 1.273 Mg/m³

Experimental Protocols
The determination of the crystal structure of homoveratric acid involves several key

experimental stages, from crystal growth to data collection and structure refinement.

Crystal Growth
Single crystals of both anhydrous and monohydrate homoveratric acid suitable for X-ray

diffraction can be grown from solution using slow evaporation techniques. For the anhydrous
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form, solvents such as a mixture of benzene and ligroin can be utilized. The monohydrate form

can be obtained by crystallization from an aqueous solution.

The general workflow for crystal growth is depicted below:

Solution Preparation Crystal Growth Crystal Harvesting

Dissolve Homoveratric Acid
in appropriate solvent

Create a saturated
or near-saturated solution

Slow Evaporation
of the solvent Crystal Nucleation Crystal Growth Select a suitable

single crystal
Mount crystal for
X-ray diffraction

Click to download full resolution via product page

Figure 1: General workflow for the growth of homoveratric acid single crystals.

Single-Crystal X-ray Diffraction
Data collection is performed on a suitable single crystal using a diffractometer equipped with a

monochromatic X-ray source (e.g., Mo Kα radiation). The crystal is maintained at a constant

temperature, typically 293 K or 298 K, during data collection. The diffraction data, consisting of

a series of reflections, are collected and processed to yield a set of structure factors.

Structure Solution and Refinement
The crystal structure is solved using direct methods and refined by full-matrix least-squares on

F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in

calculated positions and refined using a riding model. The final refined structure provides the

atomic coordinates, bond lengths, and bond angles.

Molecular and Crystal Packing
Anhydrous Homoveratric Acid
In the anhydrous form, the homoveratric acid molecules are linked by intermolecular hydrogen

bonds between the carboxylic acid groups, forming infinite chains.

Homoveratric Acid Monohydrate
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In the monohydrate structure, the water molecules play a crucial role in the hydrogen-bonding

network. They act as both hydrogen bond donors and acceptors, linking the homoveratric acid

molecules into a three-dimensional network. This results in a different packing arrangement

compared to the anhydrous form.

The hydrogen bonding interactions in the monohydrate form can be visualized as follows:

Homoveratric Acid 1

Homoveratric Acid 2

O-H...O Water Molecule

O-H...O

O-H...O

Click to download full resolution via product page

Figure 2: Schematic of hydrogen bonding in homoveratric acid monohydrate.

Conclusion
The detailed crystallographic analysis of both anhydrous and monohydrate homoveratric acid

reveals distinct packing arrangements and hydrogen bonding networks. This information is

fundamental for understanding the solid-state behavior of this important pharmaceutical

intermediate. For drug development professionals, these structural insights can guide

formulation strategies, predict stability, and ultimately contribute to the design of more effective

therapeutic agents. The provided data serves as a critical reference for further computational

and experimental studies on homoveratric acid and its derivatives.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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